N-(2-Sulfanylpropyl)glycine

Peptide synthesis Solid-phase chemistry N-alkyl glycine

Researchers requiring thiol-containing building blocks with a free secondary amine face limited options for SPPS or N-alkylation. N-(2-Sulfanylpropyl)glycine solves this with a bidentate (N,S) coordination motif, enhanced nucleophilicity at physiological pH, and versatile reactivity for probe attachment. Available at 98% purity with rapid global shipping.

Molecular Formula C5H11NO2S
Molecular Weight 149.21 g/mol
CAS No. 92593-00-5
Cat. No. B15427761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Sulfanylpropyl)glycine
CAS92593-00-5
Molecular FormulaC5H11NO2S
Molecular Weight149.21 g/mol
Structural Identifiers
SMILESCC(CNCC(=O)O)S
InChIInChI=1S/C5H11NO2S/c1-4(9)2-6-3-5(7)8/h4,6,9H,2-3H2,1H3,(H,7,8)
InChIKeySEBUBWMPVYNSJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Sulfanylpropyl)glycine Procurement Guide


N-(2-Sulfanylpropyl)glycine (IUPAC: 2-(2-sulfanylpropylamino)acetic acid) is a synthetic glycine derivative with the molecular formula C₅H₁₁NO₂S and a molecular weight of 149.21 g/mol . It belongs to the class of N-alkyl glycines containing a free thiol group. In contrast to its acylated counterpart tiopronin (CAS 1953-02-2, C₅H₉NO₃S, MW 163.19), this compound exists in the reduced form, featuring a secondary amine instead of an amide linkage [1].

Product Class Reduced N-alkyl glycine building block
Functional Handle Secondary amine and free thiol Tiopronin differs: amide linkage
Selection Context Requires reactive amine for derivatization

Why Tiopronin Cannot Replace N-(2-Sulfanylpropyl)glycine


Although tiopronin shares a thiol-glycine scaffold, the structural difference—a secondary amine in N-(2-sulfanylpropyl)glycine versus an amide in tiopronin—profoundly alters its protonation state, metal coordination mode, and reactivity. These differences mean that compounds cannot be interchanged in applications requiring a free amine for further derivatization, nor in metal chelation studies where bidentate (N,S) versus tridentate (O,N,S) coordination leads to different complex geometries and stabilities [1].

Derivatization Potential
Secondary amine enables further N-alkylation or acylation for hybrid synthesis.
Tiopronin amide group resists derivatization without prior hydrolysis; may shift synthetic route outcome.
Coordination Mode
Bidentate N,S-donor set may produce distinct complex geometries for borderline Lewis acids.
Tiopronin tridentate O,N,S-donor set alters metal complex stability and geometry; denticity mismatch may not transfer.
Thiol Reactivity
Adjacent amine is expected to lower thiol pKa, enhancing nucleophilicity at physiological pH.
Tiopronin amide withdraws electron density; thiol redox behavior and pKa may differ significantly.

N-(2-Sulfanylpropyl)glycine Differentiation Evidence


Secondary Amine vs. Amide for Derivatization

N-(2-Sulfanylpropyl)glycine possesses a secondary amine that can be further alkylated or acylated, enabling its incorporation as a building block in peptide-peptoid hybrids. Tiopronin's amide group cannot undergo such reactions without prior hydrolysis. The solid-phase insertion method for N-mercaptoalkylglycines has been demonstrated, confirming the synthetic utility of this functional group [2].

Amine vs. Amide Derivatization
Cross-study comparable
Secondary amine group present; Tiopronin: amide group, not amenable to further alkylation
Enables solid-phase insertion for peptide-peptoid hybrids.
Confirmed with Fmoc/tBu strategy; supports building-block selection.
Peptide synthesis Solid-phase chemistry N-alkyl glycine

Metal Binding: N,S vs. O,N,S Donor Sets

The target compound can act as a bidentate N,S-donor ligand via its secondary amine and thiolate groups. Tiopronin typically coordinates as a tridentate O,N,S-donor through carboxylate, amide, and thiolate. While direct stability constants for the target compound are not publicly available, the class of N-alkyl glycines is known to form more stable complexes with borderline Lewis acids (e.g., Cu²⁺, Ni²⁺) compared to amide-containing analogs, owing to the higher σ-donor ability of the amine [1].

N,S vs. O,N,S Donor Sets
Class-level inference
Bidentate (amine N, thiolate S); Tiopronin: tridentate (carboxylate O, amide N, thiolate S)
Denticity difference may affect metal complex geometry.
No direct comparative stability constants available; coordination context requires review.
Coordination chemistry Metal chelation Ligand design

Physicochemical Shifts from Carbonyl Absence

Removal of the carbonyl group in tiopronin results in a molecular weight reduction of 14 g/mol (149.21 vs. 163.19) and eliminates a hydrogen bond acceptor. The predicted logP of tiopronin is -0.73 [1]; the target compound is expected to be slightly more lipophilic due to the loss of the polar carbonyl. The pKa of the amine group in the target compound is predicted to be ~8-9 (typical for N-alkyl glycines), versus the amide NH in tiopronin which has a pKa >12.

Physicochemical Shift
Class-level inference
ΔMW 14 g/mol lower; predicted higher logP from carbonyl absence
May support membrane permeability in cell-based assays.
logP shift not experimentally determined; data to verify.
Drug design Physicochemical profiling ADME

Thiol Redox Potential: Amine vs. Amide Effects

The electron-donating effect of the secondary amine adjacent to the thiol in the target compound is expected to lower the thiol pKa and redox potential compared to tiopronin, where the electron-withdrawing amide linkage reduces thiol nucleophilicity. Although direct quantitative comparison of thiol redox potentials is not available, the amine-containing thiols (e.g., cysteine, pKa ~8.3) generally exhibit lower pKa than amide-containing thiols (tiopronin thiol pKa ~9.5 predicted).

Thiol Redox Potential
Class-level inference
Estimated ΔpKa ~0.5-1.0 units lower vs. tiopronin
Lower pKa implies higher nucleophilicity at physiological pH.
Predicted from Hammett-type analysis; requires experimental validation.
Antioxidant Redox biology Thiol chemistry

N-(2-Sulfanylpropyl)glycine Application Scenarios


Solid-Phase Peptide-Peptoid Hybrid Synthesis

N-(2-Sulfanylpropyl)glycine can be inserted into growing peptide chains on solid support using the method of Mourtas et al., enabling the creation of hybrid molecules with a thiol handle for oxidative folding or bioconjugation [2]. The secondary amine allows further N-alkylation, a feature unavailable with tiopronin.

Metal Chelation with Bidentate N,S Ligands

The secondary amine and thiol groups of the target compound provide a bidentate ligand set that can coordinate metal ions in a distinct geometry compared to tridentate tiopronin [1]. This may be advantageous for studying metal-ligand interactions or designing metallodrugs.

Antioxidant and Redox Biology Assays

The predicted lower thiol pKa of N-(2-sulfanylpropyl)glycine compared to tiopronin suggests enhanced nucleophilicity at physiological pH, making it a potentially more effective scavenger of reactive oxygen species in cell-based assays [1].

Free Amine Conjugation for Chemical Probes

The secondary amine of N-(2-sulfanylpropyl)glycine can be used to attach fluorescent tags, biotin, or other probes, whereas the amide group of tiopronin is inert under standard coupling conditions .

Application
Selection Property
Validation Focus
Solid-phase peptide-peptoid hybrid synthesis
Secondary amine handle for N-alkylation
Fmoc/tBu insertion efficiency and thiol compatibility
Metal chelation studies
Bidentate N,S-donor ligand set
Complex geometry and stability with borderline Lewis acids
Antioxidant and redox biology assays
Predicted lower thiol pKa
Thiol nucleophilicity and ROS scavenging in cell-based models
Chemical probe conjugation
Reactive secondary amine for tag attachment
Conjugation yield and probe stability under assay conditions

Technical Documentation Hub

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